molecular formula C15H12N4O2 B13182508 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13182508
M. Wt: 280.28 g/mol
InChI Key: WEWGQVHPFAPQON-UHFFFAOYSA-N
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Description

6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolo[2,3-b]pyridine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multistep processes. One common method includes the Friedlander condensation of a suitable synthon with reactive methylenes. For example, the starting material 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde can be synthesized through a multistep process and then subjected to Friedlander condensation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism of action of 6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological pathways. For example, it may inhibit specific kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

6-amino-1-(4-methoxyphenyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C15H12N4O2/c1-21-11-4-2-10(3-5-11)19-8-13(20)12-6-9(7-16)14(17)18-15(12)19/h2-6H,8H2,1H3,(H2,17,18)

InChI Key

WEWGQVHPFAPQON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(=O)C3=C2N=C(C(=C3)C#N)N

Origin of Product

United States

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